Thiane-2-carbonitrile

Übersicht

Beschreibung

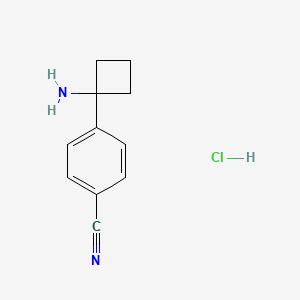

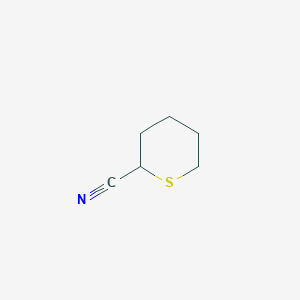

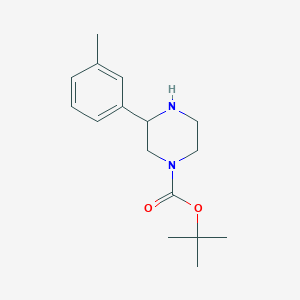

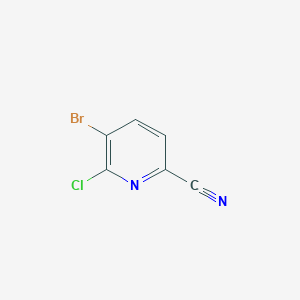

Thiane-2-carbonitrile is a heterocyclic compound that contains a thiophene ring and a nitrile group. Its IUPAC name is tetrahydro-2H-thiopyran-2-carbonitrile . The molecular weight of Thiane-2-carbonitrile is 127.21 .

Synthesis Analysis

The synthesis of Thiane-2-carbonitrile derivatives can be achieved from S-proline via a chloroacetylation followed by an amidation of its carboxylate group and a final dehydration . Another method involves multi-step reactions with ammonia, methanol, and polyphosphoric acid trimethylsilyl ester .Molecular Structure Analysis

The molecular structure of Thiane-2-carbonitrile consists of a thiophene ring and a nitrile group. The InChI code for Thiane-2-carbonitrile is 1S/C6H9NS/c7-5-6-3-1-2-4-8-6/h6H,1-4H2 .Chemical Reactions Analysis

Thiane-2-carbonitrile can undergo various chemical reactions. For instance, it can be oxidized before the electrolyte, forming a polythiophene protective film on the electrode surface . This improves the interphase stability of the electrode/electrolyte .Physical And Chemical Properties Analysis

Thiane-2-carbonitrile has a melting point of 29-30 degrees Celsius . It is a liquid at room temperature . The physical and chemical properties of Thiane-2-carbonitrile are influenced by its molecular structure, which includes a thiophene ring and a nitrile group.Wissenschaftliche Forschungsanwendungen

1. Application in Material Science and Industrial Chemistry

Thiane derivatives, including Thiane-2-carbonitrile, are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a significant role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

2. Application in Medicinal Chemistry

Thiophene-based analogs, including Thiane-2-carbonitrile, have been used by a growing number of scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .

3. Application in Electrochemistry

Thiane-2-carbonitrile (CT) is used as an electrolyte additive to improve the cycle performance of Li/LiNi 0.5 Mn 1.5 O4 (LNMO) cells . The effects of CT on the electrode interface and cycling performance of Li/LNMO cells are studied by electrochemical methods such as charge–discharge measurements, cyclic voltammetry (CV) .

4. Application in Organic Synthesis

Thiane-2-carbonitrile is used in the synthesis of various organic compounds . It serves as a building block in the synthesis of more complex molecules . The compound’s reactivity and structural properties make it a valuable tool in the field of organic synthesis .

5. Application in Electrolyte Additives

Thiane-2-carbonitrile is used as an electrolyte additive to improve the cycle performance of Li/LiNi 0.5 Mn 1.5 O4 (LNMO) cells . The effects of Thiane-2-carbonitrile on the electrode interface and cycling performance of Li/LNMO cells are studied by electrochemical methods such as charge–discharge measurements, cyclic voltammetry (CV) .

6. Application in the Synthesis of Biologically Active Compounds

Thiophene-based analogs, including Thiane-2-carbonitrile, have been used by a growing number of scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The current review envisioned to highlight some recent and particularly remarkable examples of the synthesis of thiophene derivatives .

7. Application as a Corrosion Inhibitor

Thiophene derivatives, including Thiane-2-carbonitrile, are utilized in industrial chemistry and material science as corrosion inhibitors . They play a significant role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

Safety And Hazards

Thiane-2-carbonitrile is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Eigenschaften

IUPAC Name |

thiane-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NS/c7-5-6-3-1-2-4-8-6/h6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUBIQKKIDXWWHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCSC(C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40772234 | |

| Record name | Thiane-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40772234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thiane-2-carbonitrile | |

CAS RN |

146428-12-8 | |

| Record name | Thiane-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40772234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(6-Chloro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone](/img/structure/B1375817.png)

![(4,8-Bis(octyloxy)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(trimethylstannane)](/img/structure/B1375818.png)

![Octahydro-2H-pyrano[3,2-c]pyridine hydrochloride](/img/structure/B1375822.png)

![1'-Benzyl-6-chloro-7-fluoro-1H-spiro[furo[3,4-C]pyridine-3,4'-piperidin]-1-one](/img/structure/B1375833.png)